![molecular formula C27H27N5O3S B2615440 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-50-3](/img/structure/B2615440.png)
2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including furan, piperazine, methoxyphenyl, and thiazolotriazol
Preparation Methods
The synthesis of 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the formation of the thiazolotriazole core, followed by the introduction of the furan and piperazine moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would scale up these reactions, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The thiazole and triazole components are known for their antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit the growth of bacteria and fungi .
- Anticancer Potential : Compounds containing piperazine and triazole moieties have been investigated for their ability to inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against certain cancer types .
- CNS Activity : The piperazine ring is associated with neuropharmacological effects. This compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains .
- Cancer Research : In vitro studies indicated that compounds with similar structures effectively reduced tumor cell viability in several cancer lines, suggesting potential for further development as anticancer agents .
- Neuropharmacology : Research has indicated that compounds with piperazine rings exhibit anxiolytic effects in animal models, paving the way for clinical studies on their effectiveness in treating anxiety disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may play a role in binding to these targets, while the thiazolotriazole core could be involved in the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other thiazolotriazole derivatives and compounds with furan or piperazine moieties. What sets 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of these functional groups, which may confer distinct properties and applications. Examples of similar compounds include:
- Thiazolotriazole derivatives with different substituents.
- Compounds with furan rings that exhibit different reactivity.
- Piperazine derivatives used in various pharmaceutical applications.
Biological Activity
The compound 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898418-74-1) is a complex organic molecule that integrates multiple heterocyclic moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N5O3S2, with a molecular weight of approximately 493.6 g/mol. The structure features a furan ring, piperazine moiety, and a thiazolo[3,2-b][1,2,4]triazole core which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C24H23N5O3S2 |
Molecular Weight | 493.6 g/mol |
CAS Number | 898418-74-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the thiazolotriazole core .
- Coupling reactions to introduce furan and thiophene groups.
- Nucleophilic substitution to incorporate the piperazine moiety.
- Purification through techniques such as column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi. For example, a study reported a minimum inhibitory concentration (MIC) comparable to conventional antibiotics like ciprofloxacin and ketoconazole against cultured bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for halting tumor growth .
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited growth in both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Study 2: Anticancer Effects
In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-18-5-7-19(8-6-18)23(31-15-13-30(14-16-31)20-9-11-21(34-2)12-10-20)24-26(33)32-27(36-24)28-25(29-32)22-4-3-17-35-22/h3-12,17,23,33H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFCRBSBZCHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.